molecular formula C9H10N2O3 B2787355 Ethyl 3-nitrobenzenecarboximidate CAS No. 831-65-2

Ethyl 3-nitrobenzenecarboximidate

Cat. No.: B2787355
CAS No.: 831-65-2
M. Wt: 194.19
InChI Key: UQEHCRMPJGAFTJ-UHFFFAOYSA-N
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Description

Ethyl 3-nitrobenzenecarboximidate: is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzenecarboximidate, where the ethyl group is attached to the nitrogen atom and a nitro group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-nitrobenzenecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. The general mechanism involves the formation of an imidate intermediate, which is then converted to the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of nitriles and alcohols under acidic conditions. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The process may involve multiple steps, including purification and crystallization, to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-nitrobenzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the imidate group.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Reduction: Amino derivatives of the original compound.

    Hydrolysis: Corresponding ester and amine products.

Mechanism of Action

The mechanism of action of ethyl 3-nitrobenzenecarboximidate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The imidate group can also participate in nucleophilic substitution reactions, leading to the formation of various products .

Comparison with Similar Compounds

    Methyl 3-nitrobenzenecarboximidate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 4-nitrobenzenecarboximidate: Similar structure but with the nitro group in the para position.

    Ethyl 3-aminobenzenecarboximidate: Similar structure but with an amino group instead of a nitro group.

Uniqueness: The position of the nitro group on the benzene ring also influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

ethyl 3-nitrobenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(10)7-4-3-5-8(6-7)11(12)13/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEHCRMPJGAFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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